5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride
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Overview
Description
5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a piperazine ring attached to a benzodiazole core, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like Ag2CO3 (Silver carbonate) .
Major Products Formed
The major products formed from these reactions include various substituted piperazines and benzodiazole derivatives .
Scientific Research Applications
5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring enhances its ability to interact with receptors and enzymes, thereby modulating various biological activities . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and benzodiazole analogues such as:
- 3-(piperazin-1-yl)-1,2-benzothiazole
- 2-substituted chiral piperazines
Uniqueness
What sets 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride apart is its unique combination of a piperazine ring and a benzodiazole core, which imparts distinct pharmacological properties and enhances its potential for therapeutic applications .
Properties
Molecular Formula |
C11H16Cl2N4 |
---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
6-piperazin-1-yl-1H-benzimidazole;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-10-11(14-8-13-10)7-9(1)15-5-3-12-4-6-15;;/h1-2,7-8,12H,3-6H2,(H,13,14);2*1H |
InChI Key |
AUSXCYWFMYEIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=CN3.Cl.Cl |
Origin of Product |
United States |
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